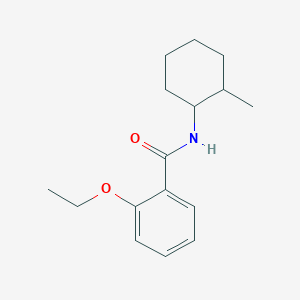

2-ethoxy-N-(2-methylcyclohexyl)benzamide

Descripción

2-Ethoxy-N-(2-methylcyclohexyl)benzamide is a synthetic benzamide derivative characterized by an ethoxy group at the 2-position of the benzene ring and a 2-methylcyclohexyl substituent on the amide nitrogen. These analogs are primarily used as flavoring agents or sweeteners, with a NOAEL (No Observed Adverse Effect Level) of 55 mg/kg body weight/day derived from a 90-day rat study . The compound’s stability, metabolic pathways, and low genotoxicity risk underpin its regulatory acceptance .

Propiedades

Fórmula molecular |

C16H23NO2 |

|---|---|

Peso molecular |

261.36 g/mol |

Nombre IUPAC |

2-ethoxy-N-(2-methylcyclohexyl)benzamide |

InChI |

InChI=1S/C16H23NO2/c1-3-19-15-11-7-5-9-13(15)16(18)17-14-10-6-4-8-12(14)2/h5,7,9,11-12,14H,3-4,6,8,10H2,1-2H3,(H,17,18) |

Clave InChI |

OXAGXDJXJIVWEL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |

SMILES canónico |

CCOC1=CC=CC=C1C(=O)NC2CCCCC2C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional differences between 2-ethoxy-N-(2-methylcyclohexyl)benzamide and related benzamide derivatives are summarized below:

Table 1: Comparative Analysis of Benzamide Derivatives

Key Comparative Insights:

Metabolism :

- 2-Ethoxy-N-(2-methylcyclohexyl)benzamide undergoes hydroxylation on the cyclohexyl ring in rat liver microsomes, producing up to 16 metabolites . This contrasts with Nitazoxanide , which is hydrolyzed to an active thiazole metabolite .

- Compounds with hydroxyl groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) are more likely to undergo phase II conjugation, enhancing excretion .

Toxicity: The NOAEL of 2-ethoxy-N-(2-methylcyclohexyl)benzamide (55 mg/kg bw/day) is higher than many pharmaceuticals (e.g., Nitazoxanide’s therapeutic doses are ~1–2 g/day in humans) .

Structural Impact on Function: The 2-methylcyclohexyl group in the target compound contributes to metabolic stability and low genotoxicity , whereas 4-iodophenyl or 3-hydroxyphenyl substituents (as in other analogs) may increase reactivity or binding to biological targets .

Applications :

- While the target compound is used in food flavoring, Nitazoxanide and derivatives like 2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide are designed for pharmacological activity, emphasizing the role of substituents in dictating application.

Research Findings and Data Highlights

- Genotoxicity: Negative Ames and micronucleus tests confirm low genotoxic risk for the pentafluoro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.